1,3-Diphenyladamantane
Overview
Description
1,3-Diphenyladamantane: is an organic compound that belongs to the adamantane family. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, and this compound features two phenyl groups attached to the 1 and 3 positions of the adamantane core. This compound is known for its rigidity and well-defined conformation, making it an ideal candidate for various applications in supramolecular chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diphenyladamantane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of adamantane with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diphenyladamantane undergoes various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated adamantane derivatives.
Substitution: Halogenated or nitrated phenyladamantane compounds.
Scientific Research Applications
1,3-Diphenyladamantane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of coordination polymers and supramolecular architectures.
Biology: Investigated for its potential as a scaffold in drug design and delivery systems.
Medicine: Explored for its antiviral and anticancer properties due to its rigid structure and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 1,3-Diphenyladamantane involves its interaction with molecular targets through its rigid and well-defined structure. The phenyl groups can participate in π-π interactions, while the adamantane core provides stability and rigidity. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
- 1,3,5-Triphenyladamantane
- 1,3,5,7-Tetraphenyladamantane
Comparison: 1,3-Diphenyladamantane is unique due to its specific substitution pattern, which provides a balance between rigidity and functionalization potential. In contrast, 1,3,5-Triphenyladamantane and 1,3,5,7-Tetraphenyladamantane have additional phenyl groups, leading to increased steric hindrance and different chemical properties. These differences make this compound particularly suitable for applications requiring precise molecular architecture and stability .
Properties
IUPAC Name |
1,3-diphenyladamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24/c1-3-7-19(8-4-1)21-12-17-11-18(13-21)15-22(14-17,16-21)20-9-5-2-6-10-20/h1-10,17-18H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWCFYNNDXUQAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397658 | |
Record name | 1,3-diphenyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40189-21-7 | |
Record name | 1,3-diphenyladamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.